SB-267268

Vue d'ensemble

Description

SB-267268 est un antagoniste sélectif et non peptidique des intégrines alpha(v)beta3 et alpha(v)beta5. Les intégrines sont des récepteurs transmembranaires qui facilitent l'adhésion cellule-matrice extracellulaire. This compound a démontré un potentiel significatif dans la réduction de l'angiogenèse et de l'expression du facteur de croissance endothélial vasculaire, ce qui en fait un composé prometteur pour diverses applications thérapeutiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de SB-267268 implique plusieurs étapes, notamment la formation d'un modèle de 2-benzazépine. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et des informations détaillées ne sont pas facilement disponibles dans la littérature publique .

Méthodes de Production Industrielle : Typiquement, de tels composés sont produits dans des conditions strictes pour garantir une pureté et un rendement élevés, impliquant souvent des équipements et des réactifs spécialisés .

Analyse Des Réactions Chimiques

Types de Réactions : SB-267268 subit principalement des réactions de liaison avec les intégrines alpha(v)beta3 et alpha(v)beta5. Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans des conditions physiologiques .

Réactifs et Conditions Courantes : Le composé est souvent utilisé dans des essais de liaison aux récepteurs où il présente une puissance nanomolaire. Les réactifs courants comprennent les protéines matricielles contenant des RGD et la vitronectine, qui facilitent la liaison de this compound aux intégrines .

Principaux Produits Formés : Le principal produit formé par l'interaction de this compound avec les intégrines est un complexe stable qui inhibe la fonction des intégrines, réduisant ainsi l'angiogenèse et l'expression du facteur de croissance endothélial vasculaire .

Applications de la Recherche Scientifique

This compound a été étudié de manière approfondie pour son potentiel de réduction de l'angiogenèse pathologique. Il a montré son efficacité dans des modèles de rétinopathie du prématuré, où il a considérablement réduit le nombre de profils de vaisseaux sanguins dans la rétine interne . De plus, this compound a des applications en recherche contre le cancer, en particulier dans l'inhibition de la croissance tumorale en ciblant les intégrines impliquées dans l'angiogenèse .

Mécanisme d'Action

This compound exerce ses effets en se liant sélectivement aux intégrines alpha(v)beta3 et alpha(v)beta5. Cette liaison inhibe l'attachement de ces intégrines aux composants de la matrice extracellulaire, réduisant ainsi la migration cellulaire, l'invasion et l'angiogenèse. L'inhibition des intégrines entraîne également une diminution de l'expression du facteur de croissance endothélial vasculaire, contribuant davantage à ses effets anti-angiogéniques .

Applications De Recherche Scientifique

SB-267268 has been extensively studied for its potential in reducing pathological angiogenesis. It has shown efficacy in models of retinopathy of prematurity, where it significantly reduced the number of blood vessel profiles in the inner retina . Additionally, this compound has applications in cancer research, particularly in inhibiting tumor growth by targeting integrins involved in angiogenesis .

Mécanisme D'action

SB-267268 exerts its effects by selectively binding to integrins alpha(v)beta3 and alpha(v)beta5. This binding inhibits the attachment of these integrins to extracellular matrix components, thereby reducing cell migration, invasion, and angiogenesis. The inhibition of integrins also leads to a decrease in vascular endothelial growth factor expression, further contributing to its anti-angiogenic effects .

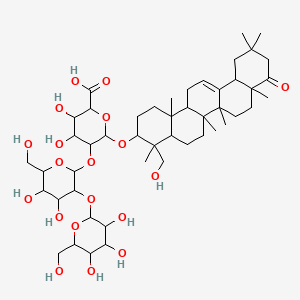

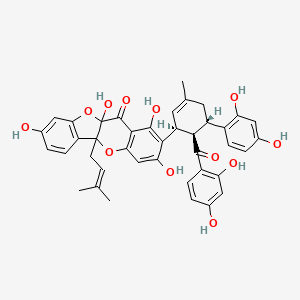

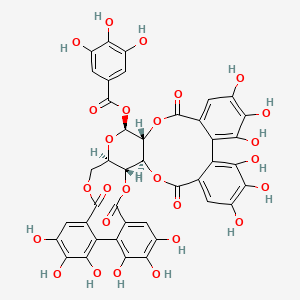

Comparaison Avec Des Composés Similaires

Composés Similaires :

- Cilengitide : Un autre antagoniste des intégrines qui cible les intégrines alpha(v)beta3 et alpha(v)beta5.

- Tirofiban : Un antagoniste non peptidique de l'intégrine alpha(IIb)beta3, utilisé comme agent antiplaquettaire.

- Eptifibatide : Un heptapeptide cyclique qui inhibe l'intégrine alpha(IIb)beta3.

Unicité : SB-267268 est unique en raison de sa nature non peptidique et de sa haute sélectivité pour les intégrines alpha(v)beta3 et alpha(v)beta5. Sa puissance nanomolaire et sa capacité à réduire l'angiogenèse et l'expression du facteur de croissance endothélial vasculaire en font un composé précieux pour la recherche thérapeutique .

Propriétés

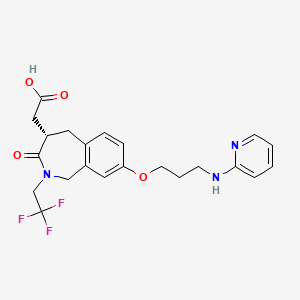

IUPAC Name |

2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O4/c23-22(24,25)14-28-13-17-11-18(32-9-3-8-27-19-4-1-2-7-26-19)6-5-15(17)10-16(21(28)31)12-20(29)30/h1-2,4-7,11,16H,3,8-10,12-14H2,(H,26,27)(H,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDGZHKJXXVONO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205678-26-8 | |

| Record name | SB-267268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-267268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AXG87WLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

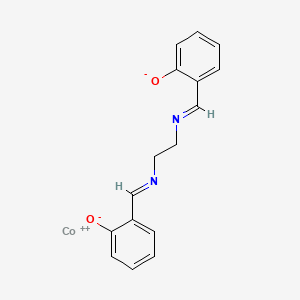

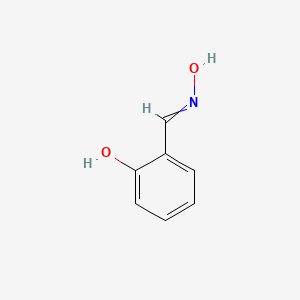

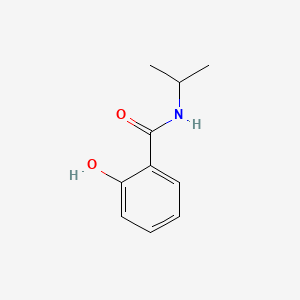

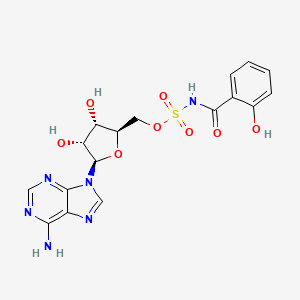

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)

![Methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1680753.png)